![molecular formula C6H5F3N2O2 B3029309 Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 61859-96-9](/img/structure/B3029309.png)
Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Overview
Description
Synthesis Analysis
An improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, an important intermediate of pesticides, was studied . The title compound was synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . The suitable reaction conditions were found as follows . The condensation reaction was carried out at 4045℃ for 5 h . During acylation, TEA was used as acid-capturer, trifluoroacetyl chloride was used to replace phosgene as acylating reagent . The cyclization reaction was carried out in a mixed solvent of methanol and water .Scientific Research Applications
Synthesis of Fluorinated Pyrazoles
Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been utilized in the synthesis of fluorinated pyrazoles. Direct trifluoromethylation of 1,3-dicarbonyl compounds, including the synthesis of 4-(Trifluoromethyl)pyrazole derivatives and 5-fluoropyrazole-4-carboxylates, is a key application of this compound (Ohtsuka et al., 2012).
Development of Antimicrobial Agents
The compound has been instrumental in developing new antimicrobial agents. The synthesis of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds highlights its role in creating potential antimicrobial agents through a Vilsmeier–Haack reaction approach (Bhat et al., 2016).
Creation of Difluoromethyl Derivatives
The compound has been used in the synthesis of 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid, showing its versatility in creating various fluorinated derivatives (Li-fen, 2013).
Exploration of Biological Properties
Research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of this compound, includes combined experimental and theoretical studies, indicating its significance in understanding the biological properties of pyrazole derivatives (Viveka et al., 2016).
Antifungal Applications
Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides synthesized from this compound have shown significant antifungal activities, showcasing its potential in developing antifungal agents (Du et al., 2015).
Fluorescent Molecule Development
The compound is key in synthesizing trifluoromethylated pyrazolo[1,5-a]pyrimidines and tetrazine derivatives, with some found to be novel fluorescent molecules, highlighting its utility in fluorescent molecule development (Wu et al., 2006).
In Vivo Nematocidal Evaluation
Studies on novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, prepared from this compound, have shown promising results in nematocidal activities, emphasizing its potential in agrochemical applications (Zhao et al., 2017).
Coordination Polymer Construction
The compound has been used in synthesizing bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, which are integral in constructing d10 metal coordination polymers, showcasing its role in coordination chemistry (Cheng et al., 2017).
Safety and Hazards
“Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1-methyl-3-trifluoromethyl-1h-thieno[2,3-c]pyrazole-5-carboxylic acid, have been found to target caspase-1 . Caspase-1 is a thiol protease that cleaves IL-1 beta between an Asp and an Ala, releasing the mature cytokine which is involved in a variety of inflammatory processes .
Mode of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, has been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Pharmacokinetics
This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Result of Action
It’s worth noting that the trifluoromethyl group is often used in both agrochemicals and pharmaceuticals due to its ability to adjust the steric and electronic properties of a lead compound .
properties
IUPAC Name |
methyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-13-5(12)3-2-10-11-4(3)6(7,8)9/h2H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSUIVAZSMPWAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728645 | |
Record name | Methyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61859-96-9 | |
Record name | Methyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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